Mechanism-Based vs. Reversible Inhibition
Unlike the commonly used reversible inhibitor ketoconazole, (R)-CYP3cide is a potent mechanism-based inactivator (MBI) of CYP3A4 [1]. This MBI property results in time-dependent, irreversible inhibition, characterized by an extremely high inactivation efficiency (kinact/KI) of 3300–3800 ml·min⁻¹·μmol⁻¹ in human liver microsomes (HLMs) from CYP3A5*3/*3 donors [1]. This efficiency corresponds to an apparent KI of 420–480 nM and a maximal inactivation rate (kinact) of 1.6 min⁻¹ . In contrast, ketoconazole acts primarily as a competitive, reversible inhibitor with an IC50 of 0.0332 μM (33.2 nM) in a reversible inhibition assay [2] and does not exhibit significant time-dependent inactivation [2].
| Evidence Dimension | Inactivation Efficiency (kinact/KI) |
|---|---|
| Target Compound Data | 3300–3800 ml·min⁻¹·μmol⁻¹ |
| Comparator Or Baseline | Ketoconazole: Not applicable (reversible inhibitor) [2] |
| Quantified Difference | Qualitative difference in mechanism (MBI vs. reversible) |
| Conditions | HLMs from CYP3A5*3/*3 donors; midazolam 1'-hydroxylase activity |
Why This Matters
Mechanism-based inactivation provides a prolonged and robust suppression of CYP3A4 activity, a feature essential for accurately quantifying CYP3A4 contribution in complex in vitro systems where reversible inhibitors can be diluted or metabolized.
- [1] Walsky RL, Obach RS, Hyland R, Kang P, Zhou S, West M, Geoghegan KF, Helal CJ, Walker GS, Goosen TC, Zientek MA. Selective mechanism-based inactivation of CYP3A4 by CYP3cide (PF-04981517) and its utility as an in vitro tool for delineating the relative roles of CYP3A4 versus CYP3A5 in the metabolism of drugs. Drug Metab Dispos. 2012 Sep;40(9):1686-97. View Source
- [2] Table 1. Compound ID and CYP3A4 RI IC50 values. (PMC5388737). View Source
